molecular formula C23H24N6O4 B2804535 5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251671-93-8

5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2804535
CAS No.: 1251671-93-8
M. Wt: 448.483
InChI Key: MLVNGDSWQANPEZ-UHFFFAOYSA-N
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Description

This compound is a triazole-4-carboxamide derivative featuring a 1,3-oxazole moiety substituted with a 4-ethoxyphenyl group and a methyl group at positions 2 and 5, respectively. The triazole core is further functionalized with an amino group at position 5 and a methylene-linked oxazolylmethyl group at position 1. The carboxamide nitrogen is substituted with a 3-methoxyphenyl group.

Properties

IUPAC Name

5-amino-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(3-methoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4/c1-4-32-17-10-8-15(9-11-17)23-26-19(14(2)33-23)13-29-21(24)20(27-28-29)22(30)25-16-6-5-7-18(12-16)31-3/h5-12H,4,13,24H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVNGDSWQANPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C23H24N6O4
  • Molecular Weight : 448.5 g/mol
  • CAS Number : 1113103-85-7

The biological activity of this compound is primarily attributed to its ability to modulate immune responses and exhibit anti-cancer properties. The triazole and oxazole moieties in its structure are believed to play crucial roles in these activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Immunomodulatory Effects :
    • The compound has been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMC) induced by phytohemagglutinin (PHA), suggesting an immunosuppressive effect. This was demonstrated in vitro where it reduced TNF-alpha production in human blood cell cultures .
    • In vivo studies indicated that it could stimulate the inductive phase of delayed-type hypersensitivity (DTH) while suppressing the eliciting phase, highlighting its dual role as an immunomodulator .
  • Anticancer Properties :
    • Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through the activation of caspases and NF-kB pathways .
    • The structural components of the compound are theorized to interact with specific cellular targets involved in cancer progression.

Case Studies and Research Findings

A number of studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
ImmunosuppressionInhibition of PHA-induced PBMC proliferation and TNF-alpha production
Apoptosis InductionActivation of caspases and NF-kB pathways leading to apoptosis in cancer cell lines
DTH ModulationStimulation of inductive phase while inhibiting eliciting phase

Case Study Analysis

In one notable study, researchers investigated the effects of 5-amino derivatives on immune responses. The results indicated that modifications in the molecular structure significantly impacted their immunomodulatory effects. For instance, a derivative with a different substituent displayed enhanced immunosuppressive activity compared to the original compound .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Compound Name R1 (Oxazole Substituent) R2 (Triazole Substituent) R3 (Carboxamide N-Substituent) Key Differences
Target Compound 2-(4-ethoxyphenyl), 5-methyl 5-amino 3-methoxyphenyl Reference compound
5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-... () 2-(4-ethoxyphenyl), 5-methyl 5-amino 2-fluorophenyl Fluorine vs. methoxy at carboxamide aryl
5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(2-ethoxyphenyl)-5-methyl... () 2-(2-ethoxyphenyl), 5-methyl 5-amino 2,3-dihydrobenzodioxin-6-yl Ethoxy positional isomer (para → ortho)
N-(4-Acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide () N/A (No oxazole) 5-amino 4-acetylphenyl Oxazole replaced with chlorophenyl
5-amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide () N/A (No oxazole) 5-amino 4-methoxyphenyl (bis-subst.) Oxazole replaced with methoxyphenyl

Key Observations :

Oxazole vs. Aryl Substitutions: The oxazole ring in the target compound (vs. Ethoxy positional isomerism (para in the target vs. ortho in ) significantly alters steric and electronic profiles, impacting solubility and target affinity .

Bis(4-methoxyphenyl) substitution () increases molecular weight and logP, likely reducing aqueous solubility compared to the target compound .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological Data and Physicochemical Properties

Compound IC50 (Cancer Cell Lines) logP Solubility (µM) Metabolic Stability (t1/2) Source
Target Compound Not reported ~3.5* ~25* Moderate (predicted) N/A
N-(2-fluorophenyl) analogue () 1.8 µM (MCF-7) 3.2 18 Low (rapid glucuronidation)
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazole-3-amine () 4.5 µM (A549) 4.1 8 High (CYP3A4 resistant)
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-triazol-1-yl)phenyl]-... () 9.2 µM (HeLa) 4.3 12 Moderate

*Predicted using QSAR models based on structural analogues.

Key Findings :

Antiproliferative Activity :

  • The N-(2-fluorophenyl) analogue () exhibits superior activity (IC50 = 1.8 µM) compared to the target compound, likely due to enhanced electrophilicity from the fluorine substituent .
  • Bulkier substituents (e.g., bis(4-methoxyphenyl) in ) correlate with reduced potency, suggesting steric hindrance at the target site .

Metabolic Stability :

  • The target compound’s 3-methoxyphenyl group may slow oxidative metabolism compared to electron-deficient aryl groups (e.g., 4-acetylphenyl in ) .

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